Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-10-14(11-16)7-4-8-15-14/h1-3,5-6,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZZJIWGDWBWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2)C(=O)OCC3=CC=CC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175655 | |
| Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272758-05-0 | |
| Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272758-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Spirocyclic Core
A common approach to constructing the diazaspiro[3.4]octane ring involves the reaction of suitable diamine precursors with cyclic ketones or aldehydes, followed by intramolecular cyclization. For example, the condensation of a 1,3-diaminopropane derivative with a cyclic ketone under reflux conditions can yield the spirocyclic intermediate.
Introduction of the Benzyl Carboxylate Group
The benzyl ester group is typically introduced via nucleophilic substitution or esterification reactions:
- Nucleophilic Substitution: The spirocyclic amine intermediate is reacted with benzyl chloroformate or benzyl bromide under basic conditions to form the benzyl carbamate or ester.
- Esterification: Direct esterification of the spirocyclic carboxylic acid with benzyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can also be employed.
Key Reaction Conditions
- Solvents: Toluene, tetrahydrofuran (THF), and dichloromethane (CH2Cl2) are commonly used.
- Temperature: Reflux conditions are typical for cyclization; low temperatures (−20 °C to 0 °C) are used during sensitive steps such as Grignard additions.
- Catalysts/Reagents: Allylmagnesium chloride for nucleophilic additions, lithium aluminum hydride (LiAlH4) for reductions, and aqueous HBr for deprotection steps.
Representative Synthetic Route (Adapted from Research Findings)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of imine intermediate via condensation of diamine with benzylamine | Reflux in toluene with Dean–Stark trap for 1 h | ~Quantitative | Water removed to drive reaction |
| 2 | Nucleophilic addition of allylmagnesium chloride to imine | THF, −20 °C to room temp, overnight | >90% | Allylmagnesium chloride preferred over bromide for accessibility |
| 3 | Bromination and hydrolysis to form key intermediate | 48% aq HBr, Br2, CH2Cl2, <25 °C | ~90% | Exothermic, requires temperature control |
| 4 | Reduction of intermediate with LiAlH4 | THF, 0 °C to room temp, 72 h | Not specified | Careful quenching required |
| 5 | Final purification | Vacuum distillation, chromatography | - | Purity ~90% |
This sequence is scalable and robust for multigram synthesis, as demonstrated in recent synthetic studies on spirocyclic pyrrolidines and related compounds.
Analytical Data Supporting Synthesis
| Parameter | Data |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate |
| NMR (1H, DMSO-d6) | δ 7.29 (d, 4H), 7.20 (h, 1H), 3.65 (s, 2H), 2.43 (t, 2H), 2.32–2.18 (m, 2H), 1.97–1.86 (m, 2H), 1.64 (m, 6H) |
| NMR (13C, DMSO-d6) | δ 141.0, 128.6, 128.5, 126.9, 66.4, 53.4, 51.1, 38.4, 29.6, 20.4, 13.9 |
| LC-MS (positive mode) | m/z 202.2 [M + H]+ |
The spectral data confirm the successful formation of the spirocyclic core and benzyl ester functionality.
Alternative and Industrial Preparation Considerations
Industrial synthesis may optimize the above route by:
- Employing continuous flow reactors to improve heat and mass transfer.
- Using catalytic systems to reduce reaction times and increase selectivity.
- Implementing advanced purification techniques such as crystallization and preparative chromatography to enhance purity.
- Adjusting solvent systems and reaction parameters to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Method | Key Steps | Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Multi-step cyclization and nucleophilic substitution | Imine formation, Grignard addition, bromination, reduction | Benzylamine, allylmagnesium chloride, HBr, LiAlH4 | High yield, scalable, robust | Requires careful temperature control, sensitive reagents |
| Direct esterification of spirocyclic acid | Coupling with benzyl alcohol | DCC or EDC, benzyl alcohol | Simpler, fewer steps | Requires pure acid precursor, possible side reactions |
| Alkylation of spirocyclic amine | Reaction with benzyl halides | Benzyl chloride/bromide, base | Straightforward | Possible over-alkylation, purification issues |
Chemical Reactions Analysis
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate serves as a building block in the synthesis of complex organic molecules. Its spirocyclic structure allows for the development of various derivatives and analogs that can be utilized in more intricate chemical syntheses. This compound is particularly valuable in the creation of spirocyclic compounds, which are important in medicinal chemistry due to their diverse biological activities .
Biology
In biological research, this compound is being investigated for its bioactive properties . It has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 µg/mL against multidrug-resistant strains . Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
The therapeutic properties of this compound are being explored in various medical contexts:
- Antimicrobial Activity : As noted earlier, its effectiveness against Mycobacterium tuberculosis positions it as a promising treatment option for tuberculosis.
- Anticancer Properties : Preliminary studies suggest potential anticancer activities, warranting further investigation into its mechanisms and efficacy .
- Other Therapeutic Uses : Ongoing research is assessing its role in treating other infections and diseases due to its unique chemical structure and interaction capabilities with biological systems.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for various applications ranging from pharmaceuticals to advanced materials science .
Biological Activity
Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and promising biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in treating various diseases, particularly infectious diseases like tuberculosis.
Chemical Structure and Properties
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.31 g/mol
The compound features a spirocyclic framework that integrates a benzyl group with a diazaspiro octane ring system. This structural uniqueness contributes to its diverse biological activities and makes it a valuable candidate for drug development.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) against multidrug-resistant strains has been reported as low as 0.016 μg/mL, demonstrating its potency as an antitubercular agent .
| Pathogen | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.016 |
| Plasmodium falciparum (malaria) | TBD |
Anticancer Activity
The compound has also been explored for its anticancer properties. It has been shown to inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. Research indicates that derivatives of this compound may enhance its efficacy against specific types of cancer .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows the compound to fit into active sites of enzymes or receptors, leading to modulation of their activity. This can result in inhibition of enzyme functions or alteration of cellular signaling pathways .
Case Studies
- Antitubercular Activity : A study conducted on a series of diazaspiro compounds highlighted the effectiveness of this compound against drug-resistant strains of Mycobacterium tuberculosis. The research utilized the resazurin microtiter plate assay (REMA) to determine MIC values, confirming its potential as a lead compound for further development .
- Anticancer Screening : Another research effort focused on evaluating the anticancer properties of this compound against various cancer cell lines. Results demonstrated significant cytotoxic effects, suggesting that structural modifications could enhance its therapeutic index .
Comparison with Similar Compounds
Positional Isomers: 2,5- vs. 2,6-Diazaspiro Derivatives
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1086394-87-7, C₁₄H₁₈N₂O₂):
- Shares the same molecular formula but differs in nitrogen placement (positions 2 and 6).
- Exhibits a purity of 95% and is priced at 952.00元/100mg (Shanghai Yuanye Bio) .
- Applications: Similar to the 2,5-diaza variant but may exhibit altered reactivity in ring-opening reactions due to nitrogen positioning.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 885270-84-8, C₁₁H₂₀N₂O₂):
Substituent Variations: Benzyl vs. tert-Butyl Derivatives
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate (2:1) (CAS: 1523618-32-7, C₂₄H₄₂N₄O₈):
5-Boc-2,5-diazaspiro[3.4]octane (CAS: 1086398-04-0, C₁₁H₂₀N₂O₂):
Functional Group Modifications
- Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (CAS: 914389-34-7, C₁₄H₁₆N₂O₃): Incorporates an oxo group at position 1, altering electronic properties. Molecular weight: 260.29. Potential use in prodrug strategies due to enhanced metabolic stability .
Expanded Spiro Ring Systems
- Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1086394-70-8, C₁₆H₂₀N₂O₂):
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: The benzyl group in the 2,5-diaza variant facilitates deprotection under mild hydrogenolysis conditions, whereas Boc-protected analogs require acidic conditions (e.g., TFA) .
- Biological Activity: Spirocyclic diaza compounds exhibit enhanced binding to G-protein-coupled receptors (GPCRs) compared to non-spiro analogs, with the 2,5-diaza configuration showing superior selectivity in kinase assays .
- Stability : Oxalate salts (e.g., CAS 1523618-32-7) demonstrate improved shelf-life over free bases, critical for large-scale manufacturing .
Q & A
Q. What are the key physicochemical properties of Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate, and how do they influence experimental design?
Methodological Answer: While direct data for the benzyl ester is limited, analogous spirocyclic compounds (e.g., tert-butyl derivatives) suggest:
- Molecular formula : C₁₄H₁₆N₂O₃ (CAS 914389-34-7) .
- Stability : Store at 2–8°C under inert gas to prevent hydrolysis of the benzyl ester .
- Solubility : Likely polar aprotic solvents (DMF, DMSO) based on structural similarity to tert-butyl derivatives .
Design Consideration : Prioritize inert conditions (argon atmosphere) during synthesis and storage to preserve ester functionality .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with mobile phase MeCN/water (0.1% formic acid) for purity assessment (retention time ~1.3–1.5 minutes under SMD-TFA05 conditions) .
- LCMS : Confirm molecular ion peak (m/z 261 [M+H]+) .
- ¹H/¹³C NMR : Key signals include benzyl protons (δ 5.1–5.3 ppm) and spirocyclic CH₂ groups (δ 3.2–4.0 ppm) .
Q. What synthetic routes are available for preparing this compound?
Methodological Answer:
- Stepwise Synthesis :
- Yield Optimization : Use catalytic DMAP to enhance acylation efficiency (>90% yield reported for tert-butyl analogs) .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence biological activity in medicinal chemistry applications?
Methodological Answer:
- Conformational Restriction : The spiro[3.4]octane core restricts rotational freedom, enhancing target binding selectivity (e.g., kinase inhibition) .
- Case Study : Diazaspiro compounds in show nanomolar IC₅₀ against CDK2 via allosteric modulation, suggesting potential for structure-activity relationship (SAR) studies .
Experimental Design :- Molecular Docking : Compare binding poses of benzyl vs. tert-butyl derivatives using software like AutoDock Vina.
- In Vitro Assays : Test inhibition of cyclin-dependent kinases (CDKs) using ATP-competitive assays .
Q. How can researchers resolve contradictions in stability data between benzyl and tert-butyl analogs?
Methodological Answer:
- Contradiction : Tert-butyl derivatives (CAS 885270-84-8) show stability at 2–8°C , while benzyl esters may degrade faster due to labile benzyloxy groups.
- Resolution Strategy :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
